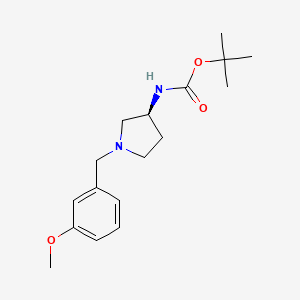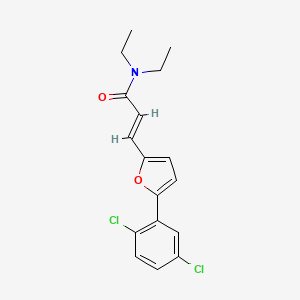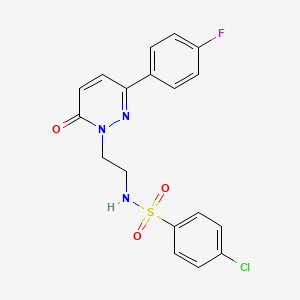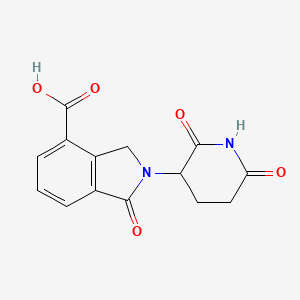
(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate” is a chemical compound with the molecular formula C17H26N2O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 306.4 .Scientific Research Applications
Biodegradation and Environmental Fate
Compounds containing tert-butyl groups, such as ethyl tert-butyl ether (ETBE), have been studied for their biodegradation and environmental fate. Microorganisms capable of degrading ETBE and related compounds aerobically have been identified, suggesting potential environmental pathways for the degradation of similar compounds (Thornton et al., 2020).
Synthesis and Applications in N-Heterocycles
Tert-butanesulfinamide has been extensively used in asymmetric synthesis, indicating the importance of tert-butyl and similar groups in the synthesis of N-heterocycles, which are pivotal in pharmaceuticals and therapeutics. Such methodologies provide general access to structurally diverse compounds, highlighting potential synthetic applications of "(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate" (Philip et al., 2020).
Antioxidant Activity and Environmental Presence
The presence and fate of synthetic phenolic antioxidants in the environment have been reviewed, indicating the widespread use and detection of compounds with tert-butyl groups in various environmental matrices. This research area could be relevant for understanding the environmental impact and behavior of similar compounds (Liu & Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
The development of methods for determining antioxidant activity highlights the importance of chemical compounds in evaluating their potential health benefits. Compounds with tert-butyl groups and related structures could be subjects of such analytical methods to assess their antioxidant properties (Munteanu & Apetrei, 2021).
Decomposition of Organic Compounds
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the chemical reactivity of compounds containing tert-butyl groups, suggesting potential applications in environmental remediation or chemical synthesis processes (Hsieh et al., 2011).
Safety and Hazards
The safety data sheet for this compound suggests that it is used for research and development . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including removing the person to fresh air, rinsing the skin or eyes with water, and seeking medical advice . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBYHCXGAADHA-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2470321.png)

![(2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2470325.png)


![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)

![(2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2470334.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)
![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2470339.png)

